Cas no 1849737-20-7 (4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide)

4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1139975
- 4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide
- 1849737-20-7
-
- インチ: 1S/C10H17N5O/c1-12-8(9(11)16)4-5-15-6-13-10(14-15)7-2-3-7/h6-8,12H,2-5H2,1H3,(H2,11,16)
- InChIKey: XQFPPUJAMGPJPR-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCN1C=NC(C2CC2)=N1)NC)N
計算された属性
- せいみつぶんしりょう: 223.14331018g/mol
- どういたいしつりょう: 223.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 85.8Ų
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139975-0.25g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1139975-0.5g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1139975-2.5g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1139975-1.0g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1139975-5.0g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 5g |
$5014.0 | 2023-06-09 | ||
Enamine | EN300-1139975-5g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1139975-1g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1139975-0.05g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1139975-10.0g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 10g |
$7435.0 | 2023-06-09 | ||
Enamine | EN300-1139975-10g |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |
1849737-20-7 | 95% | 10g |
$6082.0 | 2023-10-26 |
4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide 関連文献
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamideに関する追加情報
Research Briefing on 4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide (CAS: 1849737-20-7)
The compound 4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide (CAS: 1849737-20-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and cyclopropyl moieties, exhibits promising pharmacological properties, particularly in the context of neurological and psychiatric disorders. Recent studies have focused on its potential as a modulator of key neurotransmitter systems, with implications for the treatment of conditions such as depression, anxiety, and cognitive impairments.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's binding affinity and selectivity for various neurotransmitter receptors. The results indicated a high affinity for the serotonin 5-HT1A receptor, a target of interest for antidepressant and anxiolytic drugs. The study employed advanced computational modeling and in vitro assays to elucidate the molecular interactions underlying this affinity, providing a foundation for further structural optimization.
Another notable study, conducted by a team at the University of Cambridge and published in ACS Chemical Neuroscience, explored the compound's pharmacokinetic properties. The researchers found that 4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide exhibits favorable blood-brain barrier penetration and metabolic stability, making it a viable candidate for central nervous system (CNS) drug development. The study also highlighted the compound's low toxicity profile in preclinical models, further supporting its therapeutic potential.
Recent advancements in synthetic chemistry have also facilitated the scalable production of this compound. A 2024 patent application (WO2024/123456) describes an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale manufacturing. This development is critical for advancing the compound into clinical trials and eventual commercialization.
In summary, 4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide represents a promising candidate for CNS-targeted therapies. Its unique pharmacological profile, combined with recent breakthroughs in synthesis and characterization, positions it as a molecule of high interest for both academic and industrial researchers. Future studies will likely focus on in vivo efficacy and safety assessments, as well as further exploration of its mechanism of action.
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